molecular formula C11H7Cl2NO B6367959 5-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% CAS No. 1111109-40-0

5-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6367959
CAS RN: 1111109-40-0
M. Wt: 240.08 g/mol
InChI Key: XVMVCJLMINBDDO-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)-2-hydroxypyridine (5-DCPH) is a novel synthetic compound that has been studied for its potential applications in various scientific research fields. The compound is a derivative of pyridine, which is a six-membered aromatic heterocyclic compound. It has two chlorine atoms attached to the phenyl group, which gives it a unique chemical structure and reactivity. 5-DCPH has been studied for its potential applications in synthetic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

5-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in various scientific research fields. It has been used as a reagent for the synthesis of other compounds. It has also been studied for its potential applications in medicinal chemistry, as a potential drug candidate for the treatment of certain diseases. Additionally, it has been studied for its potential applications in biochemistry, as a potential enzyme inhibitor.

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which can lead to changes in biochemical and physiological processes. Additionally, it is believed that the compound can interact with certain proteins, which can lead to changes in the structure and function of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% have not been fully studied. However, it is believed that the compound can act as an inhibitor of certain enzymes, which can lead to changes in biochemical and physiological processes. Additionally, it is believed that the compound can interact with certain proteins, which can lead to changes in the structure and function of these proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments include its high yield, low cost, and ease of synthesis. Additionally, it is a relatively stable compound, which makes it suitable for long-term storage. The main limitation of using 5-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 5-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% in scientific research. These include further studies on its potential applications in medicinal chemistry and biochemistry, as well as its potential use as a reagent for the synthesis of other compounds. Additionally, further research could be conducted on the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, further studies could be conducted to explore the potential of 5-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% as an enzyme inhibitor, and its potential applications in drug development.

Synthesis Methods

The synthesis of 5-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% can be accomplished using a variety of methods. One method involves the reaction of 2,3-dichlorophenol with 3-hydroxy-2-pyridine. This reaction is conducted in an aqueous solution at a temperature of 60-100°C under pressure. The reaction produces 5-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% in a yield of 95%.

properties

IUPAC Name

5-(2,3-dichlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-9-3-1-2-8(11(9)13)7-4-5-10(15)14-6-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMVCJLMINBDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683025
Record name 5-(2,3-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dichlorophenyl)pyridin-2(1H)-one

CAS RN

1111109-40-0
Record name 5-(2,3-Dichlorophenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111109-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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